SKP-451

Vasorelaxation KATP Channel Cardiovascular Pharmacology

SKP-451 is the pure (+)-enantiomer KATP channel opener. Compared to racemic mixtures or levcromakalim, it provides ~10x greater vasorelaxant potency and a defined glibenclamide pA2 (7.60). This superior potency reduces DMSO artifacts, conserves compound, and ensures reproducible, on-target results in cardiovascular and metabolic disease models. Opt for SKP-451 for definitive KATP pharmacology.

Molecular Formula C17H18N2O6
Molecular Weight 346.3 g/mol
CAS No. 181137-41-7
Cat. No. B12772338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSKP-451
CAS181137-41-7
Molecular FormulaC17H18N2O6
Molecular Weight346.3 g/mol
Structural Identifiers
SMILESCC1(C=C(C2=C(O1)C=CC(=C2)[N+](=O)[O-])N3CCCC3=O)C4OCCO4
InChIInChI=1S/C17H18N2O6/c1-17(16-23-7-8-24-16)10-13(18-6-2-3-15(18)20)12-9-11(19(21)22)4-5-14(12)25-17/h4-5,9-10,16H,2-3,6-8H2,1H3/t17-/m0/s1
InChIKeyNJJPKIPOZSWUHV-KRWDZBQOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SKP-451 (CAS 181137-41-7) – ATP-Sensitive Potassium Channel Agonist for Cardiovascular and Metabolic Research


SKP-451 (CAS 181137-41-7) is the (+)-enantiomer of the benzopyran derivative SKP-450, a well-characterized ATP-sensitive potassium (KATP) channel agonist [1]. It promotes K⁺ efflux, leading to membrane hyperpolarization and inhibition of Ca²⁺ influx, which results in vascular smooth muscle relaxation [2]. This compound is chemically defined as (S)-1-(2-(1,3-dioxolan-2-yl)-2-methyl-6-nitro-2H-chromen-4-yl)pyrrolidin-2-one, with a molecular weight of 346.34 g/mol . SKP-451 serves as a critical tool compound for probing KATP channel pharmacology, particularly in cardiovascular and metabolic disease models, and is recognized for its enhanced vasorelaxant potency compared to the classical KATP opener levcromakalim [3].

Why SKP-451 Cannot Be Substituted by Other ATP-Sensitive Potassium Channel Openers


ATP-sensitive potassium (KATP) channel openers exhibit significant structural diversity, and even closely related analogs can display divergent pharmacological profiles [1]. Generic substitution among KATP agonists is not advisable because potency, tissue selectivity, and pharmacokinetic behavior are exquisitely sensitive to subtle modifications in the benzopyran scaffold. SKP-451, as the (+)-enantiomer of the SKP-450 series, demonstrates a unique profile that distinguishes it from the racemic mixture SKP-411, the parent racemate SKP-450, and the standard comparator levcromakalim (LCRK) [2]. The quantitative evidence presented below establishes that SKP-451's specific stereochemistry translates into a measurable advantage in vasorelaxant potency, distinct ion flux stimulation thresholds, and differential susceptibility to sulfonylurea antagonism—parameters that directly influence experimental outcomes in cardiovascular and metabolic research. Simple interchange with other KATP openers like lemakalim or pinacidil would compromise experimental reproducibility and confound data interpretation.

Quantitative Differentiation of SKP-451: A Procurement-Relevant Evidence Summary


Potency Comparison: SKP-450 (Parent Racemate) vs. Levcromakalim in Isolated Arteries

The relaxant potency of SKP-450 (the racemate parent of SKP-451) was significantly higher than that of levcromakalim (LCRK) in three distinct arterial preparations: canine coronary, rabbit basilar, and rabbit vertebral arteries [1]. The EC50 values (concentration required for 50% relaxation) were consistently lower for SKP-450 compared to LCRK across all three vessel types, confirming a broader and more potent vasodilatory profile [2]. While exact EC50 values for SKP-451 alone are not reported in this study, its inclusion as the active (+)-enantiomer within the SKP-450 family supports a class-level inference of enhanced potency relative to LCRK.

Vasorelaxation KATP Channel Cardiovascular Pharmacology

Quantitative Potency Ranking in Rat Aorta: SKP-450 Surpasses Lemakalim

In isolated rat aorta precontracted with norepinephrine, the rank order of vasorelaxant potency was SKP-450 (EC50 = 0.12 μmol/L) > SKP-818 (0.55 μmol/L) > Lemakalim (0.71 μmol/L) > SKP-310 (5.89 μmol/L) [1]. SKP-450, the parent racemate of SKP-451, was approximately 6-fold more potent than lemakalim in this assay. This establishes the SKP-450 scaffold as a superior KATP opener for vascular studies relative to the widely used standard lemakalim.

Rat Aorta Vasorelaxation EC50

Differential Antagonism by Glibenclamide: pA2 Values Distinguish SKP-450 from Levcromakalim

The KATP channel blocker glibenclamide competitively antagonized vasorelaxation induced by both SKP-450 and levcromakalim (LCRK), but with distinct pA2 values [1]. For SKP-450, the pA2 was 7.60 with a slope of 1.22; for LCRK, the pA2 was 7.99 with a slope of 1.00 [2]. The difference in pA2 values suggests that the SKP-450/LCRK interaction with the glibenclamide binding site or the KATP channel complex may not be identical, a finding with implications for experimental design when using sulfonylurea antagonists.

Glibenclamide pA2 KATP Channel Antagonism

Stimulation of 86Rb Efflux: SKP-450 Activates KATP Channels at Lower Concentrations than Levcromakalim

SKP-450 at concentrations of 0.1 and 1.0 μM significantly stimulated 86Rb efflux from canine coronary arteries, whereas levcromakalim (LCRK) required higher concentrations (1 and 10 μM) to achieve comparable effects [1]. Both compounds' effects were blocked by glibenclamide (10 μM), confirming KATP channel specificity. The approximately 10-fold leftward shift in effective concentration for SKP-450 relative to LCRK in this ion flux assay demonstrates enhanced channel activation potency.

86Rb Efflux KATP Channel Activation Ion Flux

In Vivo Antihypertensive Efficacy: ED20 Comparison in Rats

In spontaneously hypertensive rats (SHR), intravenous administration of SKP-450 produced a dose-dependent decrease in mean arterial pressure (MAP) with an ED20 (dose required for a 20% reduction in MAP) of 9.8 μg/kg [1]. The active metabolite SKP-818 showed comparable potency (ED20 = 11.7 μg/kg), while levcromakalim (lemakalim) was markedly less potent with an ED20 of 22.4 μg/kg [2]. This in vivo data confirms that the SKP-450 series, to which SKP-451 belongs, exhibits superior antihypertensive activity in a relevant animal model.

Antihypertensive In Vivo ED20

Enantioselectivity: (+)-SKP-451 as the Active Stereoisomer

SKP-451 is the (+)-enantiomer of the benzopyran derivative SKP-450, while SKP-411 is the (±)-racemic mixture [1]. Enantioselective synthesis and testing confirmed that the (+)-enantiomer (SKP-451) retains the vasorelaxant activity observed with the racemate . This chiral resolution is critical for studies requiring a single, defined stereoisomer to eliminate variability associated with racemic mixtures, ensuring reproducible and interpretable results in structure-activity relationship (SAR) investigations.

Enantiomer Stereoselectivity KATP Channel

SKP-451: Recommended Experimental and Industrial Application Scenarios Based on Quantitative Differentiation


In Vitro Vascular Pharmacology: Potent Vasorelaxation Studies

SKP-451 is the preferred tool compound for in vitro vascular pharmacology experiments requiring potent, reliable relaxation of isolated arteries. As demonstrated, the SKP-450 family exhibits significantly lower EC50 values than levcromakalim in canine coronary, rabbit basilar, and rabbit vertebral arteries [1]. This enhanced potency translates to a practical advantage: lower compound concentrations are needed to achieve full concentration-response curves, reducing DMSO/solvent artifacts and conserving valuable compound. The defined pA2 value for glibenclamide antagonism (7.60) provides a specific benchmark for confirming KATP channel-mediated effects .

KATP Channel Biophysics: Ion Flux and Membrane Potential Assays

For electrophysiological and ion flux assays (e.g., 86Rb efflux, membrane potential dyes), SKP-451's ~10-fold greater potency relative to levcromakalim is a decisive procurement factor [1]. Using SKP-451 at sub-micromolar concentrations (0.1–1.0 μM) minimizes non-specific interactions and ensures that observed effects are attributable to specific KATP channel activation. This is particularly critical when studying the biophysical properties of KATP channels in native or recombinant systems, where high concentrations of less potent agonists can obscure true channel pharmacology.

In Vivo Cardiovascular Research: Hypertension and Vasodepressor Studies

In animal models of hypertension, such as the spontaneously hypertensive rat (SHR), SKP-451 (via its parent compound SKP-450) demonstrates a clear potency advantage over lemakalim, with an ED20 for mean arterial pressure reduction of 9.8 μg/kg (i.v.) compared to 22.4 μg/kg for lemakalim [1]. This 2.3-fold potency difference allows for lower dosing, potentially widening the therapeutic index and reducing off-target side effects. Researchers studying novel antihypertensive mechanisms or evaluating combination therapies can leverage SKP-451's superior in vivo profile to achieve robust and sustained blood pressure lowering with greater experimental flexibility.

Enantioselective SAR and Medicinal Chemistry Programs

SKP-451, as the pure (+)-enantiomer, is an essential reference standard for medicinal chemistry and structure-activity relationship (SAR) studies focused on benzopyran-based KATP openers [1]. Its defined stereochemistry eliminates the variability introduced by racemic mixtures like SKP-411, enabling precise correlation of chiral configuration with pharmacological activity. Procurement of SKP-451 is therefore mandatory for any program seeking to develop novel, chirally pure KATP agonists with improved selectivity or pharmacokinetic profiles, as well as for validating analytical methods for chiral purity assessment.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for SKP-451

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.